4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound or its derivatives could involve the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy data can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
This compound appears as pale yellow crystals . Its melting point is between 195–197 °C . More detailed physical and chemical properties might be available from suppliers or in dedicated chemical databases.Scientific Research Applications
Synthesis and Chemical Behavior
The behavior of acetamido and benzamido groups, which are closely related to the structure of the specified compound, has been explored in the context of chemical synthesis. For example, Kraska, Pougny, and Sina (1976) studied the methylation of 2-acetamido-2-deoxy-D-glucose derivatives in the presence of silver salts, providing insights into the reactivity of such functional groups under different conditions Kraska, U., Pougny, J.-R., & Sina, P. (1976). Mēthylation de dērivēs n-acylēs du 2-amino-2-dēsoxy-D-glucose en prēsence de sels d'argent: observations sur le comportement du groupement ambident acetamido (ou benzamido). Carbohydrate Research, 50, 181-190.
Potential Medicinal Applications
The compound is structurally related to molecules that have been studied for their potential as medicinal agents. For instance, Kersey et al. (1996) investigated a non-peptidic antagonist for the tachykinin NK2 receptor, which includes a similar acetamido-benzamide structure, indicating potential applications in drug development Kersey, I., Bhogal, N., Donnelly, D., Fishwick, C., Findlay, J., & Ward, P. (1996). A Non-peptidic photoactivatable antagonist for mapping the antagonist binding site of the tachykinin NK2 receptor. Bioorganic & Medicinal Chemistry Letters, 6, 605-608.
Advanced Chemical Transformations
Research on related compounds has led to the discovery of novel chemical transformations. For example, Chau, Malanda, and Milcent (1997) explored the synthesis of 1-aminocyanurates from 1,3,4-oxadiazol-2(3H)-ones, which involved acetamido derivatives in the reaction pathways, highlighting the compound's role in facilitating new synthetic routes Chau, F., Malanda, J.-C., & Milcent, R. (1997). Synthesis of 3,5‐disubstituted 1‐amino‐1,3,5‐triazine‐2,4,6‐triones (or 1‐aminocyanurates) by cyclic transformation of 1,3,4‐oxadiazol‐2(3H)‐one derivatives. Journal of Heterocyclic Chemistry, 34, 1603-1606.
Chemical Intermediates and Reactions
The study of such compounds often involves understanding their role as intermediates in chemical reactions. For example, Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-D by advanced oxidation processes, which may involve similar chemical structures, providing insights into environmental degradation pathways of related compounds Sun, Y., & Pignatello, J. (1993). Organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV. Journal of Agricultural and Food Chemistry, 41, 1139-1142.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This binding leads to the inhibition of the kinase, thereby disrupting its normal function .
Biochemical Pathways
The binding of the compound to c-Met kinase affects several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway, which this compound targets, has been reported in several cancers .
Result of Action
The compound has demonstrated antiproliferative and antimigratory properties on MCF-7 and A549 cell lines . It inhibits growth and migration, particularly in MCF-7 cells . This suggests that the compound could potentially be used in cancer treatment.
Properties
IUPAC Name |
4-acetamido-N-[2-[2-(2,4-dichlorophenoxy)propanoylamino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O4/c1-12(29-18-8-5-15(21)11-17(18)22)19(27)23-9-10-24-20(28)14-3-6-16(7-4-14)25-13(2)26/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H,24,28)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLNFFWIPXYQOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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